molecular formula C8H13N3O B13640265 (1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol

(1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No.: B13640265
M. Wt: 167.21 g/mol
InChI Key: KDYGKJXNUZDJJP-XLPZGREQSA-N
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Description

(1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a chiral cyclobutane derivative with a unique structure that includes an amino group, a hydroxyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Amino Group Introduction: The amino group can be introduced via amination reactions, such as reductive amination.

    Pyrazole Ring Attachment: The pyrazole ring can be attached through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the cyclobutane ring.

    Substitution: The amino group and hydroxyl group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Modified pyrazole or cyclobutane derivatives.

    Substitution Products: Functionalized derivatives with various substituents.

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Studied for its reactivity and potential to form new chemical bonds.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structure and functional groups.
  • May serve as a lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the synthesis of specialty chemicals and materials.
  • Potential applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the functional groups and the overall structure of the compound.

Comparison with Similar Compounds

    (1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: Unique due to its specific stereochemistry and combination of functional groups.

    Cyclobutane Derivatives: Compounds with similar cyclobutane rings but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings but different attached groups.

Uniqueness:

  • The combination of a chiral cyclobutane ring, an amino group, a hydroxyl group, and a pyrazole ring makes this compound unique.
  • Its specific stereochemistry and functional groups contribute to its distinct reactivity and potential applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(1R,2R,3S)-3-amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol

InChI

InChI=1S/C8H13N3O/c1-5-3-10-11(4-5)8-6(9)2-7(8)12/h3-4,6-8,12H,2,9H2,1H3/t6-,7+,8+/m0/s1

InChI Key

KDYGKJXNUZDJJP-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(N=C1)[C@@H]2[C@H](C[C@H]2O)N

Canonical SMILES

CC1=CN(N=C1)C2C(CC2O)N

Origin of Product

United States

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